molecular formula C17H22N4O4S B5660762 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No. B5660762
M. Wt: 378.4 g/mol
InChI Key: QBSWOMSAWUPIOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide often involves complex reactions that yield structurally diverse molecules. For example, Al-Hourani et al. (2016) described the synthesis of a similar compound, showcasing the intricate steps involved in creating such molecules, from the initial formation of intermediates to the final product, highlighting the complexity and precision required in the synthesis of these compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed X-ray crystallography and molecular docking studies. For instance, the work by Al-Hourani et al. provides insights into the crystalline structure of a closely related compound, revealing how different functional groups contribute to its overall conformation and stability. These structural analyses are crucial for understanding the compound's reactivity and potential interactions with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide derivatives can vary widely, depending on the functional groups present and the reaction conditions. The study by Kumar et al. (2020) on a related compound demonstrates the cyclocondensation reaction used to prepare the compound and its evaluation for anti-breast cancer activity, illustrating the compound's reactivity and potential utility in medicinal chemistry (Kumar et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are pivotal for their application in various fields. The detailed structural analysis provided by Al-Hourani et al., including the determination of cell parameters and crystalline structure, offers valuable information on the physical characteristics of these compounds, which can influence their solubility and stability (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific enzymes or receptors, are essential for understanding the compound's potential applications. For example, Kumar et al. demonstrated the compound's interaction with the estrogen receptor α(ERα) through molecular docking studies, providing insights into its chemical properties and potential as an anti-cancer agent (Kumar et al., 2020).

properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-13-10-15(20(2)19-13)12-18-26(23,24)16-5-3-4-14(11-16)17(22)21-6-8-25-9-7-21/h3-5,10-11,18H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSWOMSAWUPIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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